

Application Note: Comprehe

Compound of Interest

Compound Name: 4-(Allyloxy)-2-hydroxybenzaldehyde

Cat. No.: B8755843

Executive Summary

4-(Allyloxy)-2-hydroxybenzaldehyde (CAS 68287-22-9)[1] is a highly versatile bifunctional building block widely utilized in the synthesis of coumarin downstream application.

This application note provides a self-validating analytical framework for researchers and drug development professionals. It details the causality behavior characterization.

Synthesis Context & Regiochemical Causality

To understand the analytical profile of this compound, one must understand its origin. The compound is typically synthesized via the selective O-alkylation.

The Causality of Selectivity: Why does alkylation occur exclusively at the 4-position? The hydroxyl group at the 2-position forms a strong, 6-membered sterically unhindered and more reactive 4-OH position. Our analytical workflow is specifically designed to confirm this regiochemistry.

Analytical Workflow

LC

[M+H]
Frag

Fig 1: Multimodal analytical workflow for 4-(Allyloxy)-2-hydroxybenzaldehyde characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the regiochemistry of the allyloxy group. We utilize CDCl_3 as the solvent because its lack of exchangeable

Data Interpretation & Causality

The most striking feature of the ^1H NMR spectrum is the phenolic proton appearing far downfield at ~ 11.4 ppm. This extreme deshielding is the direct result of hydrogen bonding. Furthermore, the splitting pattern of the aromatic ring (an AMX spin system) confirms the 1,2,4-substitution pattern.

Summarized ^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (δ , ppm)	Multiplicity
OH	11.42	s
CHO	9.71	s
H-6	7.42	d
H-5	6.54	dd
H-3	6.41	d
-CH=	6.02	ddt
=CH ₂	5.41, 5.32	dq
-OCH ₂ -	4.58	dt

Step-by-Step Protocol: NMR Acquisition

- **Sample Preparation:** Accurately weigh 10–15 mg of the analyte.
- **Solvation:** Dissolve the sample completely in 0.6 mL of high-purity CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **Transfer:** Transfer the homogenous solution into a clean, dry 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
- **Acquisition Parameters (^1H):** Tune and match the probe. Acquire data at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, a spectral width of 12 ppm, and a resolution of 0.3 Hz.
- **Processing:** Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct, then reference the TMS peak to 0 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups, specifically probing the electronic environment of the carbonyl and hydroxyl moieties.

Data Interpretation & Causality

In an isolated aliphatic aldehyde, the $\text{C}=\text{O}$ stretch typically appears near 1715 cm^{-1} . However, in **4-(Allyloxy)-2-hydroxybenzaldehyde**, this band is shifted to a lower wavenumber due to conjugation and hydrogen bonding.

- **Conjugation:** The aromatic ring donates electron density, decreasing the double-bond character of the carbonyl group.
- **Hydrogen Bonding:** The strong intramolecular H-bond from the ortho-OH further lengthens and weakens the $\text{C}=\text{O}$ bond, lowering its vibrational frequency.

Summarized FTIR Data (ATR)

Wavenumber (cm^{-1})	Intensity
3200 – 2800	Broad, Med
1645	Strong
1620, 1580	Strong
1220, 1150	Strong

Step-by-Step Protocol: ATR-FTIR Analysis

- Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Allow it to dry and collect a b
- Sample Application: Deposit 1–2 mg of the solid/oil sample directly onto the center of the ATR crystal.
- Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the sample and the crystal.
- Acquisition: Scan from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} , co-adding 32 scans to achieve an optimal signal-to-noise ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS confirms the exact mass and provides a purity profile. Electrospray Ionization in positive mode (ESI+) is highly effective here due to the ba

Data Interpretation & Causality

The molecule readily accepts a proton to form the $[\text{M}+\text{H}]^+$ ion at m/z 179.07. Upon collision-induced dissociation (CID), the primary fragmentation pat (core).

Summarized LC-MS/MS Data (ESI+)

Precursor Ion (m/z)	Product Ion (m/z)
179.07	-
-	137.02

Step-by-Step Protocol: LC-MS/MS Analysis

- Sample Preparation: Prepare a 1 $\mu\text{g}/\text{mL}$ solution of the analyte in LC-MS grade Methanol. Filter through a 0.22 μm PTFE syringe filter.
- Chromatography: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 μm particle size) maintained at 40°C.
- Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from
- MS Parameters: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire

References[1] [4-\(allyloxy\)-2-hydroxybenzaldehyde | 68287-22-9 - ChemicalBook - c redirect/AUZIYQEv43oHKcnq6HlkgEh74_O_h2llw7yc5tuRyLycRUJLvHZ-13g_5Z1r Ph3vrED3yNDv_yz7XL0McxFpa6Stg8np8FhIQBLiA449lqbgGsvHSefGW329PaOqcS journals.org.https://vertexaisearch.cloud.google.com/grounding-api- redirect/AUZIYQHwLj3gxhIamLQcG6wDzppMgWnS29MUqQthXir0h0HD04zgmaVCi](#)
[3] **SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral**
[redirect/AUZIYQFfnjo89z8Uo4ZwmTQ82EvZ0T9TjpTTdQfLag5qZk3bD3Q-ql6ezZXD 7Glv4QBsrX8TGKVbZdYvMtUlvWrQ1SdhXeivW4d-DXqM02n9lItef_dU940mFzg==](#)

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Sources

- [1. 4-\(allyloxy\)-2-hydroxybenzaldehyde | 68287-22-9 \[m.chemicalbook.com\]](#)

- [2. BJOC - Profluorescent substrates for the screening of olefin metathesis catalysts \[beilstein-journals.org\]](#)
- [3. spcmc.ac.in \[spcmc.ac.in\]](#)
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